molecular formula C4H7N3O2 B109545 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 135302-13-5

3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B109545
CAS No.: 135302-13-5
M. Wt: 129.12 g/mol
InChI Key: AMHDHUVBOKXALL-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Mechanism of Action

Target of Action

The primary targets of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one are the endoplasmic reticulum (ER) chaperone, BIP , and apoptosis marker cleaved caspase-3 in human neuronal cells . These targets play a crucial role in the regulation of ER stress and apoptosis, which are key processes in neuroprotection .

Mode of Action

The compound interacts with its targets by inhibiting ER stress and apoptosis . This interaction results in a reduction in the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 . Additionally, the compound has favorable interactions with the active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The affected pathways include the ER stress pathway and the NF-kB inflammatory pathway . The compound’s action on these pathways leads to downstream effects such as neuroprotection and anti-inflammatory properties .

Pharmacokinetics

The compound is a solid at room temperature and has a density of 12±01 g/cm3 . It has a melting point of 44-48ºC and a boiling point of 233.1±23.0 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular results reveal that the compound has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-4-methyl-1H-1,2,4-triazole with an oxidizing agent to form the desired compound. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-1,2,4-triazole
  • 5-Methyl-1H-1,2,4-triazole
  • 3-Methoxy-1H-1,2,4-triazole

Uniqueness

3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-methoxy-4-methyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-7-3(8)5-6-4(7)9-2/h1-2H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHDHUVBOKXALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888962
Record name 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one
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Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135302-13-5
Record name 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one
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Record name 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-methoxy-4-methyl-
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Record name 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one
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Record name 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Record name 2,4-DIHYDRO-5-METHOXY-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE
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Synthesis routes and methods

Procedure details

8.11 g (0.05 mol) of methyl N′-dimethoxymethylenehydrazinecarboxylate were dissolved in 25.4 g of methanol and admixed with 3.26 g (0.105 mol) of methylamine, dissolved in methanol, and the mixture was heated in an autoclave at 70° C. for 14 hours. The reaction mixture was concentrated under reduced pressure and taken up in water (10 ml). The mixture was acidified by addition of conc. HCl. The crystals which precipitated at 4° C. were filtered off and dried. This gave 1.89 g (29.3%) of 5-methoxy-4-methyl-2,4-dihydro-1,2,4-triazol-3-one in the form of a colourless solid. Melting point 146-148° C.
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
solvent
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is known about the crystal structure of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one?

A1: Research indicates that this compound can exist as a monohydrate. In its hydrated form (C4H7N3O2·H2O), the molecule exhibits a planar structure with all non-hydrogen atoms lying on a crystallographic mirror plane []. The crystal structure is stabilized by N—H⋯Ow and Ow—H⋯Ok hydrogen bonds, where 'w' represents water and 'k' represents the ketone group, forming sheets along the (010) plane [].

Q2: Are there any synthetic procedures described for this compound derivatives?

A2: Yes, studies describe the microwave-assisted synthesis of 1-(2-Fluorobenzyl)-3-methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one []. While the specific details of the synthesis are not provided in the abstract, this suggests the potential for utilizing microwave irradiation in the preparation of this class of compounds.

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